Phenethyl butyrate

Beschreibung

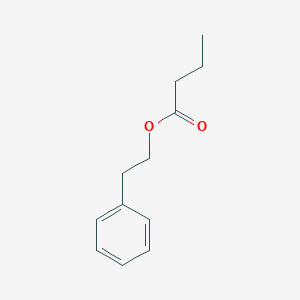

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNDDSQUKATKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047604 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; warm, floral and fruity odour | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.994 | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-52-6 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of Phenethyl Butyrate

Chemical Synthesis Methodologies for Phenethyl Butyrate (B1204436)

The most common method for the chemical synthesis of esters like phenethyl butyrate is the Fischer esterification. This reaction involves the direct esterification of a carboxylic acid (butyric acid) with an alcohol (phenethyl alcohol) in the presence of an acid catalyst, typically sulfuric acid. pearson.comyoutube.comnih.gov The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed, or an excess of one reactant is used. pearson.com

A notable variant of this process utilizes a more reactive derivative of the carboxylic acid, such as an acid anhydride (B1165640). For instance, this compound can be synthesized by reacting butanoic anhydride with 2-phenylethanol (B73330). This method can lead to higher conversion rates and may not require the same stringent conditions for water removal as the classic Fischer esterification. lookchem.com

Enzymatic Synthesis of this compound

Enzymatic synthesis, or biocatalysis, presents a green alternative to chemical methods, offering high specificity, milder reaction conditions, and reduced byproduct formation. researchgate.net Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions in non-aqueous environments. mdpi.comnih.gov

Immobilized lipases are widely favored in industrial applications as they simplify catalyst recovery and reuse, enhancing process stability. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB), often available commercially as Novozym 435, are highly effective in synthesizing various flavor esters, including phenethyl esters. nih.govnih.gov The immobilization on a solid support, such as a macroporous acrylic resin, prevents the enzyme from leaching into the reaction medium and can improve its stability against changes in temperature and pH. nih.gov The catalytic mechanism involves a two-step process known as the Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester and regenerate the free enzyme. nih.govnih.gov

Maximizing the yield of this compound through enzymatic synthesis requires the careful optimization of several reaction parameters, including enzyme concentration, substrate molar ratio, temperature, and reaction time. Research on similar flavor esters provides a framework for the conditions likely to favor high yields of this compound.

Key findings from studies on related esters demonstrate that:

Enzyme Concentration: The conversion rate generally increases with enzyme concentration up to a certain point, after which it may plateau or even decrease due to mass transfer limitations or enzyme agglomeration. For the synthesis of phenethyl formate (B1220265), a maximum conversion was achieved at an enzyme concentration of 15 g/L. nih.gov

Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards ester formation. A 1:5 molar ratio of acid to alcohol was found to be optimal for producing phenethyl formate. mdpi.com

Temperature: Lipase activity is highly temperature-dependent. For Novozym 435, optimal temperatures for the synthesis of various phenethyl and butyrate esters are often found in the range of 34°C to 50°C. researchgate.netnih.govmdpi.com

Table 1: Optimized Parameters for Enzymatic Synthesis of Various Flavor Esters

| Ester Product | Optimal Enzyme Conc. | Optimal Molar Ratio (Acid:Alcohol) | Optimal Temperature (°C) | Max. Conversion (%) |

|---|---|---|---|---|

| Phenethyl Formate | 15 g/L | 1:5 | 40 | 95.92 |

| Ethyl Butyrate | 7% (w/v) | 1:1 | 34 | 72.9 |

| Geranyl Butyrate | 15% (w/w) | 1:5 | 50 | 93 |

This table presents data from various studies on similar esters to illustrate common optimization trends. researchgate.netnih.govmdpi.com

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is crucial for economic viability on an industrial scale. Studies on the synthesis of related esters have demonstrated excellent operational stability. For instance, in the synthesis of phenethyl formate using Novozym 435 in a toluene (B28343) solvent system, the enzyme was successfully recycled for at least 20 consecutive reactions while maintaining a conversion yield above 92%. mdpi.com Similarly, in the production of ethyl butyrate, an immobilized lipase retained approximately 80% of its initial activity after 10 cycles. nih.gov

Table 2: Reusability of Immobilized Lipases in Flavor Ester Synthesis

| Ester Synthesized | Enzyme | Solvent | Number of Cycles | Final Retained Activity/Conversion |

|---|---|---|---|---|

| Phenethyl Formate | Novozym 435 | Toluene | 20 | >92% Conversion |

| Ethyl Butyrate | CALA-MNP | Not specified | 10 | ~80% Activity |

This table highlights the operational stability of immobilized lipases in repeated-batch synthesis processes. nih.govnih.govmdpi.com

Understanding the thermodynamic and kinetic parameters of the enzymatic reaction is essential for process design and optimization. Computational chemistry and kinetic studies provide insights into these factors. nih.gov The Michaelis-Menten constant (Km) is a key kinetic parameter that indicates the affinity of an enzyme for its substrate; a lower Km value suggests a higher affinity. mdpi.com For example, studies on immobilized lipases have shown that immobilization can sometimes lower the Km value, thereby improving enzyme-substrate affinity. mdpi.com Furthermore, thermodynamic analyses can determine the activation energy of the reaction. For the enzymatic synthesis of geranyl butyrate, the rate-limiting step was identified as the nucleophilic attack during deacylation, with a calculated free energy barrier of 14.0 kcal/mol. researchgate.net Evaluating these parameters helps in predicting reaction rates and understanding the energy requirements of the synthesis process.

Novel Carrier Materials for Enzyme Immobilization in this compound Synthesis

The synthesis of this compound, like many flavor esters, can be efficiently achieved through enzymatic catalysis, particularly using lipases. A key strategy to enhance the stability, reusability, and efficiency of these enzymes is immobilization, which involves attaching the enzyme to a solid support or carrier material. mdpi.comacademie-sciences.fr This technique converts the enzyme from a homogeneous to a heterogeneous catalyst, simplifying its separation from the reaction product and improving the purity of the final ester. mdpi.com Recent research has focused on developing novel carrier materials that offer superior performance compared to traditional supports.

Immobilization significantly improves enzyme stability under various reaction conditions, such as fluctuations in temperature and pH, leading to a longer operational life. mdpi.comacademie-sciences.fr The choice of carrier material is crucial, as its properties—such as stability, mechanical resistance, and surface chemistry—directly impact the effectiveness of the immobilized enzyme. mdpi.com Hydrophilic surfaces, often rich in hydroxyl groups, can enhance enzyme immobilization and support surface modifications for more stable interactions. mdpi.com

Innovations in material science have led to the development of advanced carriers with tailored properties. mdpi.com For instance, a polymeric hybrid support has been successfully used for the immobilization of lipase for the synthesis of this compound in a nonpolar medium. mdpi.com This system achieved a high conversion rate of 99% from the substrates, phenethyl alcohol and vinyl butyrate. mdpi.com The protective effect of this hybrid support not only retained high catalytic activity but also lowered the activation energy of the reaction. mdpi.com

Another area of innovation involves sustainable carrier materials synthesized from renewable sources like sugars and polyphenols. academie-sciences.fracademie-sciences.fr Through processes such as controlled solvothermal synthesis, these renewable sources can be transformed into materials with an interconnected porous structure and tunable surface chemistry. academie-sciences.fracademie-sciences.fr This design facilitates strong enzyme binding through various mechanisms, including metal complexation, hydrophobic interactions, and hydrogen bonding, resulting in high enzyme loading capacities and exceptional stability. academie-sciences.fracademie-sciences.fr While not yet specifically documented for this compound synthesis, these bio-based carriers represent a promising frontier for greener and more efficient biocatalysis in flavor ester production. academie-sciences.fracademie-sciences.fr

Table 1: Examples of Carrier Material Types for Enzyme Immobilization

| Carrier Type | Key Characteristics | Advantages for Ester Synthesis |

| Polymeric Hybrid Gels | High stability, good sorption capacity, protective effect on the enzyme. mdpi.com | Proven high conversion rates (e.g., 99% for this compound), retention of catalytic activity, reusability. mdpi.com |

| Ceramic Supports | High mechanical stability, inert under various reaction conditions. mdpi.com | Can be regenerated and reused for new enzyme immobilization once the initial biocatalyst is inactive. mdpi.com |

| Sustainable Bio-based Materials | Derived from renewable sources (sugars, polyphenols), porous structure, tunable surface chemistry. academie-sciences.fracademie-sciences.fr | High enzyme loading capacity, strong enzyme binding, enhanced operational stability, environmentally friendly. academie-sciences.fracademie-sciences.fr |

Natural Occurrence and Biosynthesis Pathways of this compound

Identification in Natural Sources (e.g., Fruits, Essential Oils)

This compound is a naturally occurring ester that contributes to the aromatic profile of various plants and fruits. nih.govthegoodscentscompany.com Its presence has been identified in several natural sources, where it imparts a characteristic fruity and floral scent. chemicalbull.comthegoodscentscompany.com Scientific analysis has confirmed its occurrence in the fruit of Mangifera indica, commonly known as the mango. nih.gov

Beyond fruits, this compound is also a constituent of certain essential oils. It has been detected, albeit sometimes in trace amounts, in the oils extracted from different parts of various plants. thegoodscentscompany.com

Table 2: Natural Sources of this compound

| Natural Source | Part/Type | Reference |

| Mangifera indica | Fruit | nih.gov |

| Eucalyptus globulus | Fruit Oil | thegoodscentscompany.com |

| Galangal (Alpinia galanga) | Root Oil | thegoodscentscompany.com |

| Heracleum paphlagonicum | Fruit Oil | thegoodscentscompany.com |

Microbial Biosynthesis and Fermentative Production of this compound Precursors

The biosynthesis of esters like this compound in microorganisms is an area of significant interest for producing "natural" flavor compounds. The general mechanism involves the enzymatic condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.netnih.gov In the case of this compound, the precursors are 2-phenylethanol (phenethyl alcohol) and butyryl-CoA. nih.gov The fermentative production of these individual precursors by various microbes is well-established.

Production of 2-Phenylethanol (2-PE)

2-Phenylethanol, the alcohol precursor, can be produced by numerous yeasts through biotechnological routes. nih.gov The most efficient and industrially relevant method is the Ehrlich pathway, where the amino acid L-phenylalanine serves as the primary substrate. nih.gov This pathway involves the conversion of L-phenylalanine into 2-PE in a series of enzymatic steps. nih.gov Various yeast species, including Saccharomyces cerevisiae, have been engineered and optimized for the production of this valuable aromatic alcohol. nih.govresearchgate.net

Production of Butyrate and Butyryl-CoA

The acid precursor, butyric acid (in its activated form, butyryl-CoA), is a common product of anaerobic microbial fermentation. wikipedia.org This process, known as butyrate fermentation, is carried out by various bacteria, particularly from the Clostridium genus. wikipedia.org These microbes can ferment carbohydrates or amino acids to produce butyrate. wikipedia.orgnih.gov There are four primary metabolic routes for butyrate synthesis: the acetyl-CoA pathway, the glutarate pathway, the 4-aminobutyrate pathway, and the lysine (B10760008) pathway. nih.govresearchgate.net All these pathways converge at the formation of butyryl-CoA, which is then converted to butyrate. nih.govresearchgate.net The acetyl-CoA pathway is the most prevalent route observed in gut microbiome studies. nih.gov In controlled fermentation systems, microorganisms can be selected to maximize the production of butyrate from various feedstocks, including food waste. nih.govresearchgate.net

By combining these microbial processes, it is theoretically possible to produce this compound. This could involve a co-culture fermentation system or a sequential process where one microorganism produces 2-phenylethanol and another produces butyryl-CoA, followed by an enzymatic step to form the final ester. researchgate.net

Analytical Research on Phenethyl Butyrate

Chromatographic Techniques for Analysis and Quantification

Chromatography stands as a cornerstone for the analysis of phenethyl butyrate (B1204436), enabling both its identification within complex mixtures and the precise measurement of its concentration.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like phenethyl butyrate. mdpi.com This method allows for both the separation of individual components from a mixture and their subsequent identification based on their mass-to-charge ratio.

In the analysis of fermentation broths, GC-MS has been successfully employed to identify and quantify this compound. For instance, in a study of the fermentation broth of Bacillus velezensis, this compound was identified among 32 volatile compounds, with its concentration determined to be 1.30 μg/mL. researchgate.netfrontiersin.org Similarly, GC-MS analysis of volatiles from the industrial yeast Kluyveromyces lactis also identified 2-phenylethyl butyrate. researchgate.net The technique's high sensitivity and specificity make it invaluable for detecting and quantifying trace amounts of this ester in complex matrices. researchgate.net The typical GC-MS analysis involves separating compounds on a capillary column, such as an HP-INNOWAX, followed by detection using a mass spectrometer operating in electron impact (EI) mode. mdpi.com The resulting mass spectra provide a unique fingerprint for this compound, with characteristic fragment ions that confirm its identity. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-INNOWAX (30 m × 0.32 mm × 0.50 μm) |

| Oven Program | Initial 50°C (5 min), ramp 3°C/min to 210°C (5 min), ramp 15°C/min to 230°C (5 min) |

| Carrier Gas | Helium (>99.999%) |

| Flow Rate | 1.0 mL/min |

| Ion Source Temp. | 250°C |

| Interface Temp. | 230°C |

| Mass Scan Range | 35 to 540 m/z |

| Ionization Energy | 70 eV |

Data sourced from a study on green tea volatiles. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another key analytical tool, particularly for non-volatile or thermally labile butyrate derivatives. While this compound itself is volatile and well-suited for GC-MS, LC-UV methods are crucial for analyzing related compounds and for contexts where derivatization is employed.

LC-UV has been effectively used for the quantification of butyric acid and its salts. scribd.comgoogle.com For instance, a method for determining butyric acid content involves separation on a C18 column with a mobile phase of acetonitrile (B52724) and a phosphoric acid solution, and UV detection at 206 nm or 210 nm. scribd.comgoogle.com In a study analyzing butyrate concentration in cell culture, LC-UV was used following sample extraction. mdpi.comnih.gov The analysis was performed on a Phenyl Hexyl column with a UV–visible detector set to a wavelength of 200 nm. nih.gov This demonstrates the adaptability of LC-UV for quantifying butyrate in various biological and chemical samples.

Table 2: HPLC-UV Conditions for Butyrate Analysis

| Parameter | Value |

|---|---|

| Column | Phenyl Hexyl (250 × 4.6 mm, 100 Å) |

| Mobile Phase | Acetonitrile and water (4:1 v/v) |

| Flow Rate | 3.0 mL/min |

| Detector | UV-Visible |

| Wavelength | 200 nm or 220 nm |

| Injection Volume | 20 μL |

Data compiled from studies on butyrate derivatives. nih.govacs.org

Spectroscopic Methods (e.g., NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including this compound. nih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to confirm its precise atomic connectivity.

Evaluation of Analytical Methods for Quality Control

The quality control of this compound relies on robust and validated analytical methods to ensure its purity and identity. researchgate.net The choice of method often depends on the specific requirements of the analysis, such as the need for quantification, identification of impurities, or routine screening.

GC-MS is a preferred method for quality control due to its high sensitivity and ability to identify and quantify a wide range of volatile compounds, including potential impurities. researchgate.net The development of standardized GC-MS methods is crucial for ensuring consistency and comparability of results across different laboratories.

HPLC-UV methods, while less common for the direct analysis of volatile esters like this compound, are essential for the quality control of related non-volatile compounds and starting materials. researchgate.net The validation of these methods typically involves assessing parameters such as linearity, sensitivity (limits of detection and quantification), accuracy, and precision. researchgate.net

The combination of chromatographic and spectroscopic techniques provides a comprehensive framework for the quality control of this compound. mdpi.com For instance, GC-MS can be used for routine purity checks and quantification, while NMR can be employed for definitive structural confirmation, especially for reference standards. The European Chemicals Agency (ECHA) maintains a registration dossier for this compound that includes information on analytical methods used for its characterization. europa.eu

Safety and Toxicological Research of Phenethyl Butyrate

Regulatory Status and Assessments (e.g., FEMA GRAS, JECFA)

Phenethyl butyrate (B1204436) is recognized as safe for its intended use as a flavoring agent by major international regulatory and scientific bodies.

The Flavor and Extract Manufacturers Association (FEMA) has designated phenethyl butyrate as Generally Recognized as Safe (GRAS), assigning it FEMA number 2861. nih.govfemaflavor.org This determination is part of a comprehensive safety evaluation of a group of structurally related substances, including phenethyl alcohol, its aldehydes, acids, and corresponding esters. femaflavor.org The FEMA Expert Panel reaffirmed this group as GRAS based on factors such as their self-limiting use as flavoring substances, rapid absorption and metabolism, low levels of use, and significant margins of safety between estimated intakes and levels where no adverse effects are observed. femaflavor.org It is also listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515. nih.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound (also known as 2-phenethyl butanoate or benzylcarbinyl butyrate) in 2002. nih.govnih.govfao.org The committee assigned it JECFA number 991 and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." nih.govnih.gov This evaluation was published in the Technical Report Series (TRS) 913-JECFA 59/53, with the accompanying toxicological monograph designated as FAS 50-JECFA 59/215. nih.gov

| Organization/Regulation | Identifier | Status/Conclusion | Year of Evaluation |

|---|---|---|---|

| FEMA | FEMA No. 2861 | Generally Recognized as Safe (GRAS) | 2005 |

| JECFA | JECFA No. 991 | No safety concern at current levels of intake when used as a flavouring agent | 2002 |

| U.S. FDA | 21 CFR 172.515 | Permitted synthetic flavoring substance | - |

Metabolism and Pharmacokinetics of this compound and its Derivatives

The metabolic fate of this compound is primarily governed by its ester structure, which is readily broken down in the body. The metabolism of its derivatives, particularly those designed as prodrugs to deliver butyric acid or its analogues, follows related and well-characterized pathways.

Phenethyl esters like this compound are anticipated to undergo rapid hydrolysis in vivo, a reaction catalyzed by ubiquitous carboxylesterases (EC 3.1.1). oecd.org This initial and crucial metabolic step yields the corresponding alcohol and carboxylic acid. oecd.org In the case of this compound, the hydrolysis products are phenethyl alcohol and butyric acid. oecd.orginchem.org This enzymatic cleavage is generally efficient and is not expected to saturate metabolic pathways at the low levels of intake associated with its use as a flavoring agent. inchem.org The subsequent metabolic pathways for each of these components have been studied independently.

Metabolism of Phenethyl Alcohol

Following hydrolysis, phenethyl alcohol is absorbed and further metabolized. In mammals, it is oxidized to phenylacetic acid. cir-safety.orgatamanchemicals.com This conversion is a two-step process mediated by NAD+-dependent alcohol and aldehyde dehydrogenases, which first transform phenethyl alcohol into phenylacetaldehyde, and subsequently into phenylacetic acid. oecd.org For excretion, phenylacetic acid undergoes conjugation. In humans, the primary conjugate is phenylacetylglutamine (B1677654), which is then eliminated in the urine. cir-safety.orgatamanchemicals.com Studies in rabbits have shown that a portion of the administered phenethyl alcohol dose is also excreted as a glucuronide conjugate. cir-safety.org

Metabolism of Butyric Acid

Butyric acid, a short-chain fatty acid (SCFA), is rapidly metabolized, with the liver being a major site of its clearance. nih.govhmdb.ca It serves as a significant energy source, particularly for the epithelial cells of the colon (colonocytes), which utilize it for ATP production via fatty acid metabolism. hmdb.cawikipedia.org The metabolic pathway involves the conversion of butyrate into butyryl-CoA, which then enters the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govmdpi.com The metabolism of butyric acid can also lead to the formation of ketone bodies, such as beta-hydroxybutyrate, acetoacetate, and acetone. nih.gov Due to its rapid utilization by colonocytes and the liver, only a small fraction of butyrate produced in the gut, estimated to be around 2%, enters systemic circulation. nih.gov

Pharmacokinetics of Butyrate-Releasing Derivatives

Several derivatives have been developed to act as prodrugs, aiming to deliver butyric acid or its active metabolites systemically. Their pharmacokinetic profiles provide insight into the absorption and metabolic conversion processes.

Glycerol Phenylbutyrate: This compound is a prodrug designed to release phenylbutyrate (PBA). It is hydrolyzed by pancreatic lipases, and the released PBA undergoes beta-oxidation to form phenylacetate (B1230308) (PAA). PAA is then conjugated with glutamine to create phenylacetylglutamine (PAGN), which is excreted. drugbank.com Pharmacokinetic studies in fasting adults have characterized the time to maximum concentration (Tmax) and the maximum concentration (Cmax) for these metabolites. drugbank.com

| Metabolite | Tmax (hours) | Cmax (µg/mL) |

| Phenylbutyrate (PBA) | 2 | 37.0 |

| Phenylacetate (PAA) | 4 | 14.9 |

| Phenylacetylglutamine (PAGN) | 4 | 30.2 |

| Data from a single oral dose study in fasting adult subjects. drugbank.com |

N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (FBA): Also known as Phenylalanine butyramide, FBA is a newer, solid-form butyric acid releaser. nih.govmdpi.com In vivo studies in mice demonstrated that FBA is an effective releaser of butyric acid, increasing its serum concentration with a pharmacokinetic profile similar to that of sodium butyrate. nih.gov In vitro simulations of digestion show that FBA undergoes extensive hydrolysis, particularly in duodenal conditions. nih.gov

Comparative Pharmacokinetics of Butyrate Formulations: A 2025 study compared the pharmacokinetic parameters of three different butyrate products: Lysine (B10760008) Butyrate (LysB), Sodium Butyrate (NaB), and Tributyrin (B1683025) (TB), with each delivering an equivalent amount of butyric acid. The results showed that LysB and NaB had greater bioavailability and appeared more rapidly in the system compared to TB. researchgate.net

| Butyrate Product | Cmax (µg/mL) | Tmax (minutes) | AUC₀₋₂₁₀ (µg/mL/min) |

| Lysine Butyrate (LysB) | 4.53 | 20.0 | 189 |

| Sodium Butyrate (NaB) | 2.51 | 22.5 | 144 |

| Tributyrin (TB) | 0.91 | 51.5 | 108 |

| Data from a comparative pharmacokinetic study. researchgate.net |

Applications of Phenethyl Butyrate in Various Industries: Academic Perspectives

Flavor and Fragrance Industry Research

The distinct scent profile of phenethyl butyrate (B1204436) makes it a valuable component in the creation of flavors and fragrances. solubilityofthings.comchemimpex.com Its application is guided by extensive research into its sensory characteristics and behavior within various product formulations.

Role as a Flavoring Agent and Enhancer

Research has shown its presence in natural sources, including certain fruits, which adds to its appeal for use in natural and organic flavor profiles. solubilityofthings.com In the context of food production, studies on fermented beverages like Baijiu and fruit beers have identified phenethyl butyrate as a contributor to the final aroma profile. frontiersin.orgnih.govcibd.org.uk For instance, in one study, the concentration of this compound in the fermentation broth of Bacillus velezensis was found to be 1.30 μg/mL, contributing to the floral, fruity, and sweet aroma. frontiersin.orgfrontiersin.org

| Research Area | Key Finding | Reference |

|---|---|---|

| Natural Occurrence | Found in certain fruits and essential oils. | solubilityofthings.com |

| Fermentation | Identified as a flavor compound in the fermentation broth of Bacillus velezensis, contributing to a floral and fruity aroma. | frontiersin.orgfrontiersin.org |

| Beverage Production | Contributes to the aroma profile of Baijiu and fruit beers. | nih.govcibd.org.uk |

| Regulatory Approval | Approved for use as a flavoring agent by the FDA and EFSA. | ontosight.aiontosight.ai |

Use in Cosmetic and Fragrance Formulations

In the fragrance industry, this compound is a popular choice for its warm, floral, and fruity scent. chemimpex.comnih.gov It is frequently incorporated into perfumes, cosmetics, and personal care products to impart a pleasant aroma. solubilityofthings.comchemimpex.comontosight.ai Its versatility allows it to blend well with other fragrance components, making it a key ingredient for creating complex and appealing scents. chemimpex.com

Toxicological and dermatological reviews have been conducted to assess its safety when used as a fragrance ingredient. researchgate.netnih.gov These reviews are part of a broader assessment of aryl alkyl alcohol simple acid esters (AAASAE), the structural group to which this compound belongs. researchgate.netnih.govresearchgate.net The stability and compatibility of this compound with other fragrance compounds are also valued by formulators. chemimpex.com In perfumery, it is noted for its ability to add depth and warmth to fragrances and is often used as a modifier for other esters in compositions like Oriental-Rose and Chypre. ontosight.aipellwall.com

| Application | Description | Reference |

|---|---|---|

| Perfumery | Used for its warm, floral, and fruity scent to add depth and warmth to fragrances. Often acts as a modifier for other esters. | chemimpex.comontosight.aipellwall.com |

| Cosmetics & Personal Care | Incorporated into products like lotions and creams to provide a pleasant scent. | solubilityofthings.comchemimpex.comchemimpex.com |

| Blending | Blends seamlessly with other fragrance components to create complex scents. | chemimpex.com |

Stability and Sensory Profile in Formulations

The stability of this compound is a crucial factor in its application. It is generally considered stable under recommended storage conditions. cdhfinechemical.com Research into the enzymatic synthesis of phenethyl butanoate has shown that high conversion rates can be achieved under optimized reaction conditions, and studies have also investigated its operational stability. researchgate.net

Pharmaceutical and Biomedical Applications (beyond specific biological activities)

Emerging research is exploring the potential of this compound beyond its traditional uses, particularly in the pharmaceutical and biomedical fields as a delivery vehicle for butyrate.

Development of Butyrate Releasers for Therapeutic Delivery

Butyrate, a short-chain fatty acid, has various beneficial biological effects, but its direct therapeutic use is hampered by its unpleasant odor and rapid metabolism. nih.govresearchgate.net This has led to the development of "butyrate releasers" or prodrugs, which are compounds designed to release butyrate in the body. nih.gov this compound is being investigated as one such potential prodrug. nih.govnih.govakjournals.com

The concept is that by masking the butyrate as an ester, its delivery can be improved. Research has shown that other butyrate prodrugs, such as tributyrin (B1683025) and phenylalanine butyramide (B146194) (PBA), can achieve effective serum levels of butyrate. nih.govresearchgate.net For example, 2-phenylethyl-butyrate (2-PEB) has been shown to inhibit the EthR repressor in Mycobacterium tuberculosis, which in turn enhances the expression of EthA, an enzyme that activates the second-line anti-tuberculosis drug ethionamide (B1671405). nih.govnih.govasm.org This suggests a mechanism where a phenethyl ester can facilitate a therapeutic effect.

Strategies to Overcome Challenges of Butyrate Delivery (e.g., odor, bioavailability)

The primary challenges of delivering butyrate therapeutically are its foul odor and poor bioavailability due to rapid metabolism. nih.govresearchgate.net The development of prodrugs like this compound is a key strategy to overcome these issues. By converting butyric acid into an ester, the characteristic unpleasant smell is masked. nih.gov

Furthermore, prodrugs can be designed to have improved pharmacokinetic properties, leading to better absorption and sustained release of the active compound. nih.gov Studies on various butyrate derivatives, including sugar esters and amides like phenylalanine butyramide (PBA), highlight the ongoing efforts to find effective and acceptable delivery systems. nih.govresearchgate.netnih.gov These strategies aim to harness the therapeutic potential of butyrate for various conditions by ensuring it can be delivered to the target site in the body effectively and without the compliance issues associated with its direct administration. nih.gov

Food Preservation and Natural Preservatives

From an academic standpoint, the interest in this compound as a food preservative stems from the growing consumer demand for natural alternatives to synthetic preservatives. solubilityofthings.com Research into naturally occurring compounds with antimicrobial properties has identified various esters, including this compound, as potential candidates for food preservation. solubilityofthings.com The preservative potential of this compound is largely inferred from the well-documented antimicrobial and antifungal activities of its constituent chemical moieties: phenethyl alcohol and butyric acid.

Detailed research has shown that butyrate and its derivatives can be considered promising antibacterial agents. researchgate.net Studies indicate that butyrate exerts direct antimicrobial effects against several bacterial strains, including species of Acinetobacter baumannii, Escherichia coli, Bacillus, and Staphylococcus. nih.gov The mechanism of action for butanoic acid involves causing significant membrane depolarization at lethal concentrations and rapid acidification of the cytoplasm at sub-inhibitory levels. nih.gov This disruption of the cell membrane and internal environment leads to the inhibition of bacterial growth. nih.gov

Similarly, the alcohol component, phenethyl alcohol, is recognized as an effective non-traditional preservative agent, particularly for its antifungal properties. nih.govresearchgate.net It is considered a biological preservative in food, valued for its ability to inhibit the growth of various fungi. nih.gov For instance, phenethyl alcohol has been identified as a key volatile organic compound (VOC) produced by certain yeast strains that can suppress postharvest food pathogens.

Further research into specific mechanisms has shown that 2-phenylethyl butyrate can act as an inhibitor of certain bacterial regulatory proteins. In a study on Mycobacterium tuberculosis, this compound was found to inhibit the EthR repressor, which in turn enhances the activity of other antimicrobial compounds. nih.govasm.org While this research is not directly on foodborne pathogens, it reveals a sophisticated molecular mechanism by which this ester can exert a biological effect on microbial systems.

Research Findings on Constituent Components of this compound

While direct and extensive research on the antimicrobial efficacy of this compound against a wide range of foodborne pathogens is limited in publicly accessible literature, studies on its primary components provide a scientific basis for its potential application. The following table summarizes research findings on the antimicrobial activity of butyric acid and phenethyl alcohol.

| Component | Target Microorganism(s) | Observed Effect / Efficacy | Reference(s) |

| Butyric Acid (Butanoic Acid) | Bacillus subtilis, Staphylococcus pseudointermedius | Minimum Inhibitory Concentration (MIC) of 11 mmol/L | researchgate.net |

| Acinetobacter baumannii, Bacillus anthracis, E. coli, Staphylococcus epidermidis | Action linked to membrane damage and depolarization | nih.gov | |

| Phenethyl Alcohol | Mycobacterium tuberculosis | Enhances the effects of other antimicrobial drugs | nih.govasm.org |

| General cosmetic microbes (bacteria and fungi) | Effective as a preservative at concentrations of 1.0% - 2.5% | researchgate.net | |

| Geotrichum candidum (mutant strain) | Produced by the strain, indicating a role as a biological preservative | nih.gov |

Future Directions and Research Gaps for Phenethyl Butyrate

Advanced Synthetic Approaches and Biocatalytic Optimization

The synthesis of phenethyl butyrate (B1204436) and related esters is moving beyond traditional chemical methods toward more sophisticated and sustainable approaches. A significant research gap exists in optimizing these novel methods for industrial-scale production.

Future research will likely focus on chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot reaction to improve efficiency. researchgate.net For instance, a multistep one-pot platform using tailored particle catalysts has been proposed for synthesizing (R)-1-phenylethyl butyrate from acetophenone, highlighting a promising avenue for creating specific stereoisomers. researchgate.net

Biocatalytic optimization remains a key area of investigation. Lipases, particularly immobilized forms like Novozym 435 from Candida antarctica, have been identified as effective catalysts for producing phenethyl esters. nih.govmdpi.comcsic.es Research is needed to further optimize reaction parameters such as enzyme concentration, molar ratios of substrates, temperature, and the use of solvents to maximize conversion yields. nih.govmdpi.com Studies have shown that parameters can be fine-tuned to achieve high conversion rates, for example, reaching over 95% for phenethyl formate (B1220265) under optimized conditions. mdpi.comresearchgate.net The use of ultrasound-assisted synthesis has also shown promise, increasing reaction yields and stabilizing the enzyme, suggesting a need for more research into alternative energy sources for synthesis. researchgate.netnih.gov

Table 1: Biocatalytic Approaches for Phenyl-Ester Synthesis

| Catalyst/Method | Substrates | Key Findings/Optimization | Reference |

|---|---|---|---|

| Novozym 435 | Phenethyl alcohol and various acyl donors | Acetic anhydride (B1165640) and vinyl acetate (B1210297) were optimal acyl donors, achieving >98% conversion. | nih.gov |

| Novozym 435 | Formic acid and phenethyl alcohol | Optimized conditions: 15 g/L enzyme, 1:5 molar ratio, 40°C, yielded 95.92% conversion. | mdpi.comresearchgate.net |

| Lipozyme TL-IM | Butyric acid and alcohol | Ultrasound assistance increased yield 1.5-fold (to 90%) and improved enzyme reusability over 10 batches. | researchgate.net |

| Lipases A and B from Candida antarctica on magnetic nanoparticles | Butyric acid and ethyl alcohol | Ultrasound irradiation reduced reaction time from 6 hours to 4 hours to achieve ~99% conversion. | nih.gov |

| Chemoenzymatic Cascade | Acetophenone | A multistep one-pot platform was developed for the synthesis of (R)-1-phenylethyl butyrate. | researchgate.net |

In-depth Elucidation of Molecular Mechanisms of Action in Biological Systems

While phenethyl butyrate and its parent compound, butyrate, have demonstrated a range of biological activities, the precise molecular mechanisms often remain unclear, representing a significant research gap. smolecule.comnih.gov Butyrate is known to act as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein-coupled receptors (GPRs), which are linked to anti-inflammatory and gene-regulating effects. nih.govmdpi.comnih.gov However, more research is needed to determine if this compound acts directly or serves primarily as a delivery vehicle for butyric acid. mdpi.comnih.gov

A key area for future research is its potential to enhance the efficacy of existing drugs. Studies have shown that this compound can inhibit the transcriptional repressor EthR in Mycobacterium tuberculosis. acs.orgnih.gov This inhibition boosts the expression of the enzyme EthA, which is required to activate the second-line anti-tuberculosis drug ethionamide (B1671405), thereby increasing the drug's potency. acs.orgnih.govasm.org Further investigation is needed to explore this mechanism with other drug-resistant strains and to design analogous compounds with even greater efficacy. nih.gov

Preliminary studies also suggest that this compound may have anti-cancer, neuroprotective, and antimicrobial properties. smolecule.com Its potential anti-cancer effects have been linked to inducing apoptosis and inhibiting cell proliferation in cancer cell lines. smolecule.com In the context of neurodegenerative diseases, animal studies have indicated it may improve cognitive function and protect neurons from damage. smolecule.com The molecular pathways behind these observations are not fully understood and require in-depth investigation. For instance, the role of butyrate in activating T-regulatory cells and modulating the immune response could be a fruitful area of study for autoimmune and inflammatory conditions. mdpi.com

Table 2: Potential Biological Activities and Unexplored Mechanisms of this compound

| Biological Activity | Proposed/Known Mechanism | Research Gap | Reference |

|---|---|---|---|

| Enhancement of Drug Potency | Inhibition of EthR binding in M. tuberculosis, leading to increased EthA expression and activation of thioamide drugs. | Full potential and applicability to other drug-resistant pathogens; rational design of more potent analogues. | acs.orgnih.govasm.org |

| Anti-inflammatory Effects | Functions as an HDAC inhibitor and activates G-protein-coupled receptors (GPRs). | Direct action of this compound vs. its role as a butyrate pro-drug; specific downstream signaling pathways. | nih.govmdpi.commdpi.com |

| Anti-Cancer Properties | Induction of apoptosis and inhibition of cell proliferation in human cancer cell lines. | Elucidation of the underlying molecular pathways and translation of in-vitro findings. | smolecule.com |

| Neuroprotective Effects | Protection of nerve cells and improvement of cognitive function in animal models. | Confirmation of effects and mechanisms in models that more closely mimic human neurodegenerative diseases. | smolecule.com |

| Antimicrobial Properties | Inhibition of the growth of certain bacteria. | Broad-spectrum activity and specific molecular targets within bacterial cells. | smolecule.comnih.govresearchgate.net |

Clinical Translation of Therapeutic Applications

A major gap exists between the promising preclinical findings and the clinical application of this compound for therapeutic purposes. smolecule.commdpi.com While studies have demonstrated its potential in treating conditions like tuberculosis, cancer, and neurodegenerative diseases, these have largely been confined to cell lines and animal models. smolecule.com

Future research must focus on bridging this translational gap. This requires well-designed clinical trials to validate the efficacy and safety of this compound in humans. nih.govnih.govmdpi.com For its application in tuberculosis, clinical studies are needed to determine if its ability to boost second-line drug potency translates into improved patient outcomes, particularly for those with multidrug-resistant infections. nih.gov

Similarly, the potential anti-cancer and neuroprotective effects observed in early research need to be systematically evaluated in human trials. smolecule.comnih.gov Research into derivatives like N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (FBA), an odorless butyrate releaser, shows a path forward for dermatological and cosmetic applications, where it has been shown to improve skin barrier function and reduce redness. mdpi.comnih.govresearchgate.net This highlights the importance of developing and testing derivatives that may have more favorable properties for clinical use. However, even with such derivatives, rigorous clinical validation is essential before they can be widely adopted. mdpi.comfrontiersin.org

Development of Novel Analytical Techniques

The advancement of research into this compound's synthesis and biological action is dependent on robust analytical methods. While standard techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) are currently used, there is a need for the development of more advanced and standardized techniques. mdpi.comresearchgate.netmdpi.com

Future research should aim to develop novel analytical methods that offer higher sensitivity, specificity, and throughput. This is particularly crucial for elucidating its metabolic fate and mechanism of action in complex biological systems. For example, high-resolution mass spectrometry techniques like HPLC–Q-Exactive-Orbitrap–MS could be pivotal in identifying a greater number of metabolites and understanding the compound's biotransformation. mdpi.com

Furthermore, there is a need to establish standardized evaluation protocols to ensure the quality and consistency of this compound produced for various applications. mdpi.com Developing methods for real-time monitoring of enzymatic synthesis reactions could also significantly aid in process optimization and control. The use of solid-phase microextraction (SPME) coupled with GC-MS has been effective for analyzing volatile organic compounds and could be further optimized for characterizing this compound in different matrices. mdpi.com

Sustainable Production and Green Chemistry Approaches

Aligning the production of this compound with the principles of green chemistry is a critical future direction. epitomejournals.comacs.org This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. epitomejournals.comlabmanager.comeurekalert.org

A key area of research is the use of biocatalysts, such as immobilized lipases, which can operate under mild conditions and be reused, thereby reducing waste and energy consumption. researchgate.netrsc.org The development of solvent-free synthesis systems, where one of the reactants also serves as the solvent, is a promising green approach that increases reactant concentration and eliminates the costs and environmental impact associated with solvent extraction. mdpi.comresearchgate.net

Future research should also explore novel and sustainable technologies for ester synthesis. One such innovative method is esterification via aerosolization, which has been shown to produce esters efficiently without the need for heat or catalysts. digitellinc.com Another approach involves the development of new catalysts, such as Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, which can use molecular oxygen as the sole, and much greener, oxidant in the reaction. labmanager.comeurekalert.org The valorization of agro-industrial waste as a feedstock for producing the necessary precursor chemicals (like alcohols and carboxylic acids) also represents a vital step towards creating a circular and sustainable bioeconomy for compounds like this compound. acs.org

Q & A

Q. What are the most efficient synthetic routes for phenethyl butyrate, and how can their yields be optimized?

The two primary synthesis methods involve (1) esterification of phenethyl alcohol with butyric anhydride (99% yield) and (2) transesterification of phenethyl alcohol with ethyl butyrate (94% yield). Optimization requires precise stoichiometric ratios, acid catalysts (e.g., sulfuric acid), and controlled reaction times. Post-synthesis purification via fractional distillation or chromatography ensures high purity .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for quantifying this compound in mixtures like food or biological samples. Retention indices (RI) and spectral libraries (e.g., NIST) aid identification. For real-time monitoring, proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) offers high sensitivity, with integration times as low as 0.0625 seconds to resolve dynamic systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Store at 2–8°C in sealed containers to prevent degradation. Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Toxicity data gaps (e.g., carcinogenicity at ≥0.1% concentrations) necessitate precautionary measures .

Advanced Research Questions

Q. How can conflicting retention index (RI) values for this compound in analytical studies be resolved?

Variability in RI values (e.g., 208.45 ± 24.8 in IA vs. 2.88 ± 0.8 in Control groups) may stem from differences in column polarity, temperature gradients, or matrix effects. Standardize protocols using reference compounds (e.g., n-alkanes) and validate results across multiple laboratories. Statistical tools like ANOVA can assess inter-group variability .

Q. What novel methodologies enhance this compound production in biotechnological applications?

Ultrasound-assisted fermentation with Saccharomyces cerevisiae increases ester yields by 78–129% via cavitation-enhanced enzyme activity. Parameters include fixed-frequency ultrasound (20–40 kHz) and pulsed exposure to avoid cell lysis. This approach reduces fermentation time and improves flavor profiles in applications like dairy or alcoholic beverages .

Q. How do chemopreventive mechanisms of this compound compare to structurally related compounds?

Unlike phenethyl isothiocyanate (which inhibits Sp1 transcription factor activity in cancer cells), this compound’s bioactivity remains understudied. Hypothesize mechanisms via epigenetic modulation (e.g., histone deacetylase inhibition) or receptor binding. Use in vitro models (e.g., cancer cell lines) with gene expression profiling to identify targets .

Q. What strategies address data gaps in this compound’s ecotoxicological profile?

Conduct Daphnia magna acute toxicity assays and OECD 301 biodegradability tests to evaluate environmental persistence. Computational tools (e.g., QSAR models) can predict bioaccumulation potential. Collaborate with regulatory bodies to align experimental designs with REACH Annex XVII requirements .

Methodological Notes

- Data Reporting : Adhere to metric units (e.g., mL, g) and justify numerical precision beyond three significant figures (e.g., RI = 208.45 ± 24.8 requires instrument calibration documentation) .

- Literature Reviews : Use systematic review frameworks (e.g., PRISMA) to synthesize contradictory findings, prioritizing peer-reviewed journals over non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.